molecular formula C9H12N4O3 B11882495 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one

6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one

Cat. No.: B11882495
M. Wt: 224.22 g/mol
InChI Key: QRSWYGRKBKPMBI-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one is a chemical compound with a unique structure that falls under the category of purine derivatives This compound is characterized by its two methoxy groups at positions 6 and 8, and two methyl groups at positions 3 and 9 on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine precursor with appropriate methoxy and methyl substituents. The reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Catalysts and advanced purification techniques like crystallization and chromatography are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted purine derivatives with varying functional groups.

Scientific Research Applications

6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA or RNA synthesis by targeting nucleic acid polymerases or other related enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one: shares structural similarities with other purine derivatives such as caffeine, theobromine, and theophylline.

    Caffeine: Known for its stimulant effects, caffeine has three methyl groups and is widely consumed in beverages.

    Theobromine: Found in chocolate, theobromine has two methyl groups and is known for its mild stimulant effects.

    Theophylline: Used in medicine, theophylline has two methyl groups and is used to treat respiratory diseases like asthma.

Uniqueness

What sets this compound apart is its unique substitution pattern with methoxy groups at positions 6 and 8, which may confer distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to other purine derivatives, potentially leading to novel applications and effects.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6,8-dimethoxy-3,9-dimethylpurin-2-one

InChI

InChI=1S/C9H12N4O3/c1-12-7-5(6(15-3)11-8(12)14)10-9(16-4)13(7)2/h1-4H3

InChI Key

QRSWYGRKBKPMBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=O)N2C)OC)N=C1OC

Origin of Product

United States

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